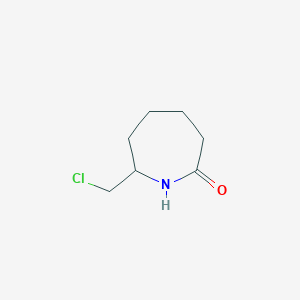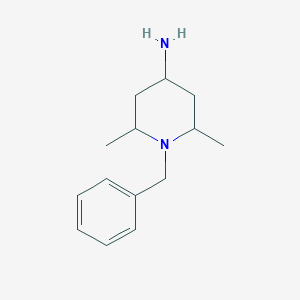
1-Benzyl-2,6-dimethyl-piperidin-4-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-2,6-dimethyl-piperidin-4-ylamine is a chemical compound with the molecular formula C14H22N2. It is a piperidine derivative, characterized by the presence of a benzyl group attached to the nitrogen atom and two methyl groups at the 2 and 6 positions of the piperidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2,6-dimethyl-piperidin-4-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and benzyl chloride.
Alkylation: The piperidine is alkylated using benzyl chloride in the presence of a base, such as sodium hydride or potassium carbonate, to form N-benzylpiperidine.
Methylation: The N-benzylpiperidine is then methylated at the 2 and 6 positions using methyl iodide or methyl bromide in the presence of a strong base, such as sodium hydride or lithium diisopropylamide (LDA).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize reaction conditions and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-2,6-dimethyl-piperidin-4-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced forms of the compound.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles (amines, thiols)
Major Products:
Oxidation Products: N-oxide derivatives
Reduction Products: Reduced forms of the compound
Substitution Products: Substituted derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
1-Benzyl-2,6-dimethyl-piperidin-4-ylamine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and molecular targets.
Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Benzyl-2,6-dimethyl-piperidin-4-ylamine involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the central nervous system, modulating their activity and influencing neurotransmission. It may also inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-2,6-dimethyl-piperidin-4-ylamine can be compared with other similar compounds, such as:
1-Benzylpiperidine: Lacks the methyl groups at the 2 and 6 positions, resulting in different chemical and biological properties.
2,6-Dimethylpiperidine: Lacks the benzyl group, leading to variations in its reactivity and applications.
N-Benzyl-2,6-dimethylpiperidine: Similar structure but may exhibit different pharmacological and chemical properties due to the position of the benzyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
IUPAC Name |
1-benzyl-2,6-dimethylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-11-8-14(15)9-12(2)16(11)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQHCVRZYPYZNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(N1CC2=CC=CC=C2)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



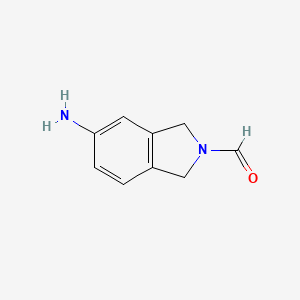

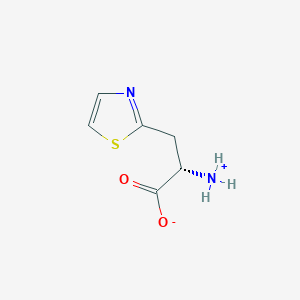
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinazolin-4-yl)propanoic acid](/img/structure/B7890516.png)
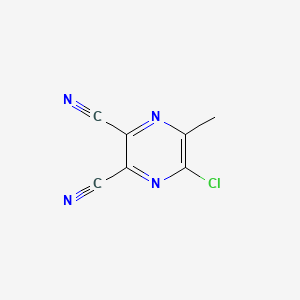
![2-[2-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B7890536.png)
![7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-amine](/img/structure/B7890541.png)

![7-(Propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione](/img/structure/B7890557.png)
![tert-butyl N-[(7-oxoazepan-2-yl)methyl]carbamate](/img/structure/B7890560.png)
